molecular formula C5H13ClN2 B147636 3-Piperidinamine hydrochloride CAS No. 127294-75-1

3-Piperidinamine hydrochloride

Cat. No. B147636
CAS RN: 127294-75-1
M. Wt: 136.62 g/mol
InChI Key: ITYKBOIQLYMDTI-UHFFFAOYSA-N
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Description

3-Piperidinamine hydrochloride, also known as 3-Aminopiperidine dihydrochloride, is a chemical compound used as a reactant for N-arylation of heterocyclic diamines and for synthesis of substituted quinolones with reduced phototoxic risk . It is partly miscible in water .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A specific method for the synthesis of ®-3-Piperidinamine hydrochloride involves enabling D-mandelic acid and racemic 3-piperidine amide to react in an organic solvent .


Molecular Structure Analysis

The molecular formula of 3-Piperidinamine hydrochloride is C5H14Cl2N2 . Its average mass is 173.084 Da and its monoisotopic mass is 172.053406 Da .


Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In addition to [5 + 1] annulation, [4 + 2] and [3 + 3] reactions have also been applied in piperidine synthesis .


Physical And Chemical Properties Analysis

3-Piperidinamine hydrochloride is an off-white to beige powder . It has a melting point of 190-195 °C and is partly miscible in water . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Pharmacokinetics and Pharmacological Effects : Paroxetine hydrochloride, a derivative of piperidine, has been studied for its selective serotonin reuptake inhibition, indicating applications in treating depression and anxiety disorders. This study documents its physicochemical properties, stability, methods of preparation, and pharmacokinetics (Germann, Ma, Han, & Tikhomirova, 2013).

  • Metabolic Activity in Obesity : Research on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride shows its effect on reducing food intake and weight gain in obese rats, indicating potential use in metabolic studies and obesity treatment (Massicot, Steiner, & Godfroid, 1985).

  • Gastrointestinal Motility Disorders : N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, another derivative, is studied as a motilin receptor agonist, potentially applicable in gastrointestinal motility disorders (Westaway et al., 2009).

  • Neuropharmacology : Certain piperidine derivatives are explored for their anti-acetylcholinesterase activity, suggesting applications in treating neurological disorders like dementia (Sugimoto et al., 1990).

  • Anticancer Properties : Piperidine pharmacophore-containing compounds are being investigated for their efficacy against various diseases, including cancer. This research focuses on the synthesis and evaluation of such compounds as potential anti-cancer agents (Ramalingam et al., 2022).

  • Histamine H3 Receptor Antagonists : Piperidine derivatives are studied for their role as histamine H3 antagonists, potentially useful in treating cognitive disorders and Alzheimer's disease (Brioni et al., 2011).

  • Molecular Docking Studies : Sulfonamide-derived isatins, linked with piperidine, have been investigated for their cytotoxic effects on hepatic cancer cell lines. Molecular docking studies support their potential in drug discovery for treating liver cancer (Eldeeb et al., 2022).

Mechanism of Action

While the specific mechanism of action for 3-Piperidinamine hydrochloride is not mentioned in the retrieved papers, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Safety and Hazards

3-Piperidinamine hydrochloride may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is significant potential for future research and development in this field.

properties

IUPAC Name

piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYKBOIQLYMDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599230
Record name Piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinamine hydrochloride

CAS RN

127294-75-1
Record name Piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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